N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide
Description
Structural Characteristics and Classification
This compound exhibits a complex molecular architecture that incorporates multiple functional groups within a single organic framework. The compound features a central benzamide core structure with a phenyl ring directly attached to the amide nitrogen, creating a diphenyl amide system. The distinguishing structural feature is the presence of a bromoacetyl substituent attached to the para position of the phenyl ring connected to the amide nitrogen. This bromoacetyl group consists of a carbonyl carbon bonded to a methylene carbon that bears a bromine atom, creating a reactive electrophilic center that significantly influences the compound's chemical behavior.
The molecular geometry of this compound can be understood through analysis of its constituent aromatic rings and connecting functional groups. The benzamide portion maintains planarity typical of aromatic amide systems, while the bromoacetyl substituent introduces conformational flexibility through its methylene linker. The compound demonstrates characteristic aromatic conjugation patterns that extend through both phenyl rings and the connecting amide functionality, contributing to its stability and spectroscopic properties.
Classification of this compound falls within multiple chemical categories based on structural features and functional groups present. Primarily, it belongs to the substituted benzamide class due to the presence of the benzamide core structure. Additionally, it can be classified as a halogenated organic compound due to the bromine substitution, and as an acylated amine derivative because of the bromoacetyl group attached to the amino functionality. The compound also represents an example of a bis-aromatic amide system, featuring two distinct aromatic ring systems connected through amide linkage.
The following table summarizes the key structural characteristics:
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Benzamide core | Central phenyl-carbonyl-nitrogen framework | Provides structural stability and aromatic character |
| Para-substituted phenyl ring | Aromatic ring with bromoacetyl substituent at 4-position | Creates reactive site for chemical modifications |
| Bromoacetyl group | Carbonyl-methylene-bromine functionality | Confers electrophilic reactivity and biological activity |
| Diphenyl amide system | Two aromatic rings connected via amide bond | Enhances conjugation and molecular rigidity |
Historical Context in Chemical Research
The development and study of this compound emerged from broader research initiatives focused on expanding the chemical diversity of benzamide derivatives for pharmaceutical and materials science applications. Benzamide compounds have maintained significant importance in medicinal chemistry since the early 20th century, with numerous therapeutic agents containing this structural motif demonstrating efficacy across diverse pharmacological targets. The introduction of halogenated acetyl substituents, particularly bromoacetyl groups, represents a strategic modification aimed at enhancing molecular reactivity and biological activity profiles.
Historical research into halogenated benzamide derivatives gained momentum during the 1960s and 1970s as researchers recognized the potential for selective protein modification through alkylating agents. The bromoacetyl functional group became particularly valuable due to its ability to form covalent bonds with nucleophilic amino acid residues in proteins, leading to its incorporation into various research compounds designed for biochemical studies. The specific compound this compound represents a more recent development in this field, reflecting advances in synthetic methodology that enable precise placement of reactive groups within complex molecular architectures.
The compound's emergence in the research literature coincides with increased interest in developing chemical probes for biological systems and expanding the toolkit available for medicinal chemistry optimization. Database records indicate formal chemical registration and characterization of this compound within the past two decades, reflecting its relatively recent addition to the chemical research landscape. The assignment of Chemical Abstracts Service number 886013-91-8 provides a definitive timestamp for its recognition within the global chemical literature and establishes its identity for researchers worldwide.
Research applications of this compound have expanded beyond its initial synthesis to encompass multiple areas of chemical and biological investigation. The compound serves as a valuable intermediate in organic synthesis, providing a platform for further chemical modifications through nucleophilic substitution reactions involving the reactive bromine atom. Additionally, its potential for protein modification has made it useful in proteomics research, where selective covalent modification of target proteins enables functional studies and drug development efforts.
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups. The name systematically describes the compound's structure beginning with the benzamide core and progressing through the substituent groups in order of priority. The "N-" prefix indicates substitution on the amide nitrogen, followed by the description of the substituted phenyl ring as "4-[(2-Bromoacetyl)amino]phenyl," which specifies the para position of the bromoacetyl amino substituent.
The compound's Chemical Abstracts Service registry number 886013-91-8 provides a unique identifier that facilitates unambiguous identification across global chemical databases and research publications. This numerical identifier eliminates potential confusion arising from variations in chemical naming conventions or structural representations. Additionally, the compound is assigned the molecular descriptor label number MFCD07573779, which serves as an alternative identification system used by certain chemical suppliers and database systems.
Molecular identification parameters provide essential information for compound characterization and verification. The molecular formula C15H13BrN2O2 indicates the presence of fifteen carbon atoms, thirteen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure. The calculated molecular weight of 333.18 grams per mole establishes the compound's molar mass for stoichiometric calculations and analytical determinations.
The following table presents comprehensive identification parameters:
| Parameter Type | Value | Source/Authority |
|---|---|---|
| Chemical Abstracts Service Number | 886013-91-8 | Chemical Abstracts Service |
| Molecular Descriptor Label | MFCD07573779 | Chemical database systems |
| Molecular Formula | C15H13BrN2O2 | Computational analysis |
| Molecular Weight | 333.18 g/mol | Calculated from atomic masses |
| International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature |
Spectroscopic identification methods provide additional verification parameters for compound characterization. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the aromatic protons, amide protons, and methylene protons adjacent to the bromine atom. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 333, with characteristic fragmentation patterns showing loss of the bromoacetyl group and aromatic ring cleavages. Infrared spectroscopy demonstrates characteristic absorption bands for the amide carbonyl groups and aromatic carbon-hydrogen stretching vibrations.
Position in the Benzamide Derivative Family
This compound occupies a distinctive position within the extensive family of benzamide derivatives, representing an advanced example of structural modification and functional group incorporation. The benzamide family encompasses a vast array of compounds sharing the fundamental benzene ring attached to an amide functional group, with variations arising from substitution patterns on both the aromatic ring and the amide nitrogen. This particular compound demonstrates sophisticated structural complexity through its incorporation of both aromatic substitution and nitrogen acylation patterns.
Within the broader classification system of benzamide derivatives, this compound belongs to the subcategory of N-aryl benzamides due to the phenyl ring attached to the amide nitrogen. This structural motif distinguishes it from simpler N-alkyl benzamides and unsubstituted benzamide itself. The presence of the bromoacetyl substituent further places it within the specialized group of halogenated benzamide derivatives, which represent a relatively small but important subset of the benzamide family due to their enhanced reactivity and biological activity profiles.
Comparative analysis with related benzamide derivatives reveals both structural similarities and distinctive features that define this compound's unique position. Simple benzamide derivatives such as N-(4-acetylphenyl)benzamide share the basic diphenyl amide framework but lack the reactive halogenated functionality. More complex derivatives like N-(4-amino-2-bromophenyl)benzamide contain bromine substitution but lack the acetyl component that provides the electrophilic reactivity center. The combination of both aromatic bromination and acetyl substitution in this compound creates a unique structural profile within the benzamide family.
The compound's relationship to therapeutic benzamide derivatives demonstrates its potential significance in medicinal chemistry applications. Many clinically important drugs contain benzamide structural elements, including antipsychotic agents, antiemetic compounds, and analgesic medications. While this compound itself may not possess direct therapeutic applications, its structural features provide a valuable scaffold for drug development efforts and serve as a chemical probe for biological studies.
The following comparative analysis illustrates the compound's position relative to other benzamide derivatives:
| Compound Type | Structural Features | Functional Characteristics | Research Applications |
|---|---|---|---|
| Simple benzamide | Basic phenyl-amide structure | Limited reactivity | Chemical synthesis building block |
| N-aryl benzamides | Phenyl substitution on amide nitrogen | Enhanced aromatic character | Pharmaceutical intermediates |
| Halogenated benzamides | Bromine or other halogen substitution | Increased reactivity | Biological probes and synthesis |
| Acylated benzamides | Additional carbonyl functionality | Electrophilic reactivity centers | Protein modification studies |
| This compound | Combined halogenation and acylation | Dual reactivity profiles | Advanced chemical probe applications |
Properties
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-10-14(19)17-12-6-8-13(9-7-12)18-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSJTGMCJDDSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Chemical Reactions Analysis
N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide undergoes several types of chemical reactions:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
Table 1: Structural analogs of N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group (in ) enhances metabolic stability compared to the bromoacetyl group, which may increase reactivity but reduce plasma stability.
- Biological Activity: Imidazole-substituted benzamides () exhibit anticancer activity, while hydroxy-substituted analogs () show antimicrobial effects.
- Crystallography: Methoxy and chloro substituents () induce minor deviations from planarity (dihedral angles <15°), whereas bromoacetyl groups () may cause greater steric hindrance, affecting crystal packing.
Key Observations :
- Synthesis : Bromoacetylation is a common step for introducing electrophilic sites (). The target compound’s synthesis would likely follow similar acylation protocols.
- Crystallography : Bromoacetyl-containing compounds exhibit longer C–Br bonds (~1.89–1.91 Å) compared to chloro substituents (~1.77 Å), impacting molecular conformation and packing .
Table 3: Activity and toxicity of benzamide derivatives
Key Observations :
- Toxicity : Bromoacetyl-containing compounds () are associated with high toxicity due to alkylating properties, necessitating careful handling.
- Antimicrobial vs. Anticancer : Hydroxy and nitro groups () enhance antimicrobial activity, while imidazole and halogen substitutions () favor anticancer effects.
Biological Activity
N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide, a compound characterized by its unique bromoacetyl group, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₃BrN₂O₂, with a molecular weight of 333.18 g/mol. The presence of the bromoacetyl moiety enhances its reactivity, particularly in biological systems, allowing it to interact with various molecular targets such as enzymes and receptors involved in critical signaling pathways .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to alterations in protein function and activity, which is crucial for its therapeutic potential.
Anti-inflammatory Activity
Research indicates that benzamide derivatives exhibit significant anti-inflammatory properties. For instance:
- Compounds similar to this compound have been shown to inhibit NFκB activation, a key regulator in inflammatory responses.
- The compound may induce apoptosis in inflammatory cells, contributing to therapeutic effects against chronic inflammation.
Anticancer Properties
This compound has demonstrated potential as an anticancer agent:
- It acts as a sensitizer for radio- and chemotherapy by inducing apoptosis and inhibiting cell survival pathways.
- In vitro studies indicate inhibition of cell proliferation across various cancer cell lines, suggesting its utility in enhancing existing cancer treatments.
Enzyme Inhibition
The compound has been investigated for its enzyme inhibition capabilities:
- It may inhibit specific enzymes involved in cancer progression and inflammation, although detailed studies are ongoing to elucidate the precise mechanisms.
Summary of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Anti-inflammatory | Inhibits NFκB activation; induces apoptosis in inflammatory cells | |
| Anticancer | Induces apoptosis; inhibits cell proliferation in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of enzymes related to cancer and inflammation |
Case Study: NFκB Inhibition
A significant study focused on the effects of N-substituted benzamides revealed that certain derivatives could inhibit IκBβ degradation, leading to reduced NFκB activity. This mechanism is particularly relevant as NFκB is often upregulated in cancer and inflammatory diseases. The study highlighted the structure-activity relationship (SAR) that could guide the design of more potent inhibitors.
Q & A
Q. What are the recommended synthetic routes for N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide?
A three-step synthesis is commonly employed:
Protection : React 4-aminophenylbenzamide with Boc-anhydride to protect the amine group.
Bromoacetylation : Treat with 2-bromoacetyl chloride in dichloromethane (DCM) using DIPEA as a base at 4°C–RT .
Deprotection : Remove the Boc group with HCl/dioxane to yield the final compound as an HCl salt .
Critical Parameters:
- Maintain temperatures below 10°C during acylation to minimize side reactions .
- Use NaCNBH₃ for reductive amination steps to ensure high selectivity .
Q. How should researchers characterize this compound spectroscopically?
- ¹H NMR : Key peaks include aromatic protons (δ 7.2–8.2 ppm) and the NH proton of the bromoacetyl group (δ ~8.5 ppm, broad singlet) .
- Mass Spectrometry (ESI+) : Expect [M+H]⁺ ions with bromine isotope patterns (e.g., m/z 435.2 for a related dichloro analog) .
- HPLC : Validate purity (≥95% at 254 nm) using a C18 column and gradient elution (ACN/water + 0.1% TFA) .
Q. What safety protocols are essential for handling bromoacetyl derivatives?
- PPE : Use nitrile gloves and chemical goggles .
- Ventilation : Perform reactions in fume hoods (face velocity ≥0.5 m/s) .
- Waste Management : Quench residual bromoacetyl groups with β-mercaptoethanol (10 mM) and dispose in halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Discrepancies often arise from:
- Assay Conditions : Varied ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase assays .
- Compound Stability : DMSO stock degradation at RT vs. -20°C .
Methodological Solutions:
Validate purity via HPLC and LC-MS .
Standardize assay buffers (e.g., 25 mM HEPES, pH 7.4) .
Use orthogonal assays (e.g., fluorescence polarization vs. thermal shift) .
Q. What computational approaches model interactions with target proteins?
- Molecular Docking : Use PHENIX or Phaser to predict binding modes. Example: Bromoacetyl forms covalent bonds with cysteine residues in kinases (PDB ID 6TKR) .
- Molecular Dynamics (MD) : Simulate 100 ns trajectories to assess binding stability .
- QM/MM Calculations : Study reaction energetics for covalent adduct formation .
Q. How can reaction yields be optimized for large-scale synthesis?
Q. What strategies enhance selectivity in biological assays?
- Substituent Tuning : Electron-withdrawing groups (e.g., -CF₃) improve target engagement (Hammett σ⁺ = +0.61) .
- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .
- Crystal Structure Analysis : Resolve co-crystal structures to guide rational design (e.g., halogen bonding with Tyr-123) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
